Cas no 133-11-9 (Phenyl 4-Aminosalicylate)

Phenyl 4-Aminosalicylate structure
Phenyl 4-Aminosalicylate structure
상품 이름:Phenyl 4-Aminosalicylate
CAS 번호:133-11-9
MF:C13H11NO3
메가와트:229.23134
MDL:MFCD00007788
CID:36299
PubChem ID:8609

Phenyl 4-Aminosalicylate 화학적 및 물리적 성질

이름 및 식별자

    • Phenyl 4-amino-2-hydroxybenzoate
    • 4-Amino-2-hydroxybenzoic acid phenyl ester
    • Phenyl 4-Aminosalicylate
    • Phenyl-4-aminosalicylate
    • 4-Amino-2-hydroxy-benzoesaeure-phenylester
    • 4-amino-2-hydroxy-benzoic acid phenyl ester
    • p-Aminosalol
    • Phenyl-4-aminosalicy
    • phenyl-p-aminosalicylate
    • Phenyl-PAS-Tebamin
    • Pheny-PAS-Tebamin
    • Tebamin
    • Tebanyl
    • Fenamisal
    • NSC-40144
    • PHENYL PAS
    • TIMTEC-BB SBB000692
    • SPBio_000458
    • KBio2_001809
    • F19835
    • PHENYL AMINOSALICYLATE [MI]
    • SR-01000363421-1
    • Fenamisal [INN]
    • NCGC00095933-02
    • Tebamyn
    • AB00053247_02
    • SCHEMBL194250
    • Spectrum_001329
    • Phenyl aminosalicylate (USAN)
    • KBio1_001932
    • CHEMBL1200868
    • KBioGR_001273
    • phenyl-aminosalicylate
    • PHENYL AMINOSALICYLATE [ORANGE BOOK]
    • Spectrum4_000717
    • para-aminosalicylic acid phenyl ester
    • Salicyclic acid, phenyl ester
    • FENAMISAL (MART.)
    • PAS-Tebamin
    • Spectrum2_000439
    • KBio2_006945
    • Salicylic acid, 4-amino-, phenyl ester
    • Spectrum3_000877
    • EINECS 205-092-8
    • Q27195393
    • FENAMISAL [MART.]
    • FR 7
    • Pharmakon1600-00305025
    • NS00024266
    • Pheny-Pas-Tebamin (TN)
    • BSPBio_002553
    • NCGC00095933-01
    • BRD-K73157543-001-03-3
    • phenyl 4-amino-2-hydroxy-benzoate
    • Phenyl p-aminosalicylate
    • Fenamisalum (INN-Latin)
    • DTXSID7021994
    • KBio2_004377
    • FENAMISAL [WHO-DD]
    • 133-11-9
    • PHENYL AMINOSALICYLATE
    • Fenamisalum [INN-Latin]
    • Benzoic acid, 4-amino-2-hydroxy-, phenyl ester
    • NSC40144
    • NCGC00095933-04
    • AC-19340
    • Phenyl aminosalicylate [USAN]
    • Fenamisal; NSC 40144; PAS-Tebamin
    • NSC755837
    • Spectrum5_001125
    • DTXCID201994
    • Tebamin-Leo
    • Tox21_111538
    • 52936SIP7V
    • KBio3_002053
    • HMS2091C03
    • p-Aminosalicylic acid, phenyl ester
    • SBI-0052877.P003
    • UNII-52936SIP7V
    • Salicyclic acid, 4-amino-, phenyl ester
    • AKOS015963404
    • Oprea1_625699
    • CHEBI:114203
    • KBioSS_001809
    • SR-01000363421-2
    • CCG-39964
    • SpecPlus_000892
    • Fenamisalum
    • SB80012
    • D05460
    • MFCD00007788
    • Fenamisal (INN)
    • NSC-755837
    • Tox21_111538_1
    • BRD-K73157543-001-02-5
    • CAS-133-11-9
    • SR-01000363421
    • FT-0631771
    • DB06807
    • DNVVZWSVACQWJE-UHFFFAOYSA-N
    • SPECTRUM305025
    • AS-66998
    • EN300-18532289
    • NSC 40144
    • DivK1c_006988
    • BRD-K73157543-001-04-1
    • Phenyl4-aminosalicylate
    • STL477797
    • SY287601
    • DB-005471
    • MDL: MFCD00007788
    • 인치: 1S/C13H11NO3/c14-9-6-7-11(12(15)8-9)13(16)17-10-4-2-1-3-5-10/h1-8,15H,14H2
    • InChIKey: DNVVZWSVACQWJE-UHFFFAOYSA-N
    • 미소: C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)N)O

계산된 속성

  • 정밀분자량: 229.07400
  • 동위원소 질량: 229.07389321g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 263
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 12
  • 토폴로지 분자 극성 표면적: 72.6Ų
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

실험적 성질

  • 밀도: 1.2084 (rough estimate)
  • 융해점: 147-152 ºC
  • 비등점: 371.13°C (rough estimate)
  • 굴절률: 1.5500 (estimate)
  • PSA: 72.55000
  • LogP: 2.77480

Phenyl 4-Aminosalicylate 보안 정보

  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26-S36
  • 위험물 표지: Xi
  • 보안 용어:S24/25
  • 위험 용어:R36/37/38

Phenyl 4-Aminosalicylate 세관 데이터

  • 세관 번호:2922509090
  • 세관 데이터:

    ?? ?? ??:

    2922509090

    개요:

    2922509090. 기타 아미노알코올 페놀류\아미노산 페놀류와 기타 산소 아미노화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??:AB。??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 용도, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다

    ?? ??:

    A.입국화물통관표
    B.출국화물통관서류

    검사 검역 범주:

    R, 수입 식품 위생 감독 검사
    S. 수출 식품 위생 감독 검사

    요약:

    2922509090. 기타 아미노펜, 아미노펜 및 기타 산소 기능을 가진 아미노화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

Phenyl 4-Aminosalicylate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
A2B Chem LLC
AA48381-5g
Phenyl 4-amino-2-hydroxybenzoate
133-11-9 98%
5g
$995.00 2024-04-20
A2B Chem LLC
AA48381-250mg
Phenyl 4-amino-2-hydroxybenzoate
133-11-9 98%
250mg
$120.00 2024-04-20
eNovation Chemicals LLC
Y1003913-1g
phenyl 4-amino-2-hydroxybenzoate
133-11-9 95%
1g
$300 2025-02-20
TRC
P309020-2.5g
Phenyl 4-Aminosalicylate
133-11-9
2.5g
$ 1477.00 2023-09-06
eNovation Chemicals LLC
Y1003913-1g
phenyl 4-amino-2-hydroxybenzoate
133-11-9 95%
1g
$300 2024-07-24
1PlusChem
1P0011Y5-250mg
Benzoic acid, 4-amino-2-hydroxy-, phenyl ester
133-11-9 98%
250mg
$125.00 2025-02-18
A2B Chem LLC
AA48381-1g
Phenyl 4-amino-2-hydroxybenzoate
133-11-9 98%
1g
$235.00 2024-04-20
TRC
P309020-250mg
Phenyl 4-Aminosalicylate
133-11-9
250mg
$ 184.00 2023-09-06
Enamine
EN300-18532289-0.05g
phenyl 4-amino-2-hydroxybenzoate
133-11-9
0.05g
$2755.0 2023-09-18
1PlusChem
1P0011Y5-5g
Benzoic acid, 4-amino-2-hydroxy-, phenyl ester
133-11-9 98%
5g
$1034.00 2025-02-18

Phenyl 4-Aminosalicylate 관련 문헌

  • 1. 740. 4-Aminosalicylic acid and its derivatives. Part III. Some reactions of 2-acetoxy-4-nitrobenzoyl chloride and the synthesis of some aryl esters of 4-aminosalicylic acid
    P. R. Banerjea,D. J. Drain,K. H. Overton,D. E. Seymour J. Chem. Soc. 1952 3861
  • 2. Lewis acid-catalysed reactions of 2,2,2-trichloroethyl 6-diazopenicillanate and imines: rearrangements of spiro-6-aziridine- and spiro-6-oxirane-penicillanates. X-Ray crystal structures of (3S,6′S]-2,2,2-trichloroethyl 3-[4-nitrophenyl)-1-phenylspiro[aziridine-2,6′-penicillanate] and (3S,7aR)-2,2,2-trichloroethyl 2,3,5,7a-tetrahydro-7-methoxy-2,2-dimethyl-6-(4-nitrophenyl)-5-oxopyrrolo[2,1-b]thiazole-3-carboxylate
    Vincent J. Jephcote,D. Ivor John,David J. Williams J. Chem. Soc. Perkin Trans. 1 1986 2195
  • 3. Activation parameters and mechanism of the deamination of N-substituted quinone monoimines and di-imines
    Ulrich Nickel,Walther Jaenicke J. Chem. Soc. Perkin Trans. 2 1980 1601
  • Will J. Humenny,Stefan Mitzinger,Chhatra B. Khadka,Bahareh Khalili Najafabadi,Isabelle Vieira,John F. Corrigan Dalton Trans. 2012 41 4413

추천 기사

추천 공급업체
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Wuhan ChemNorm Biotech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량